molecular formula C7H6Br2FN B1410617 2,3-Dibromo-6-fluorobenzylamine CAS No. 1807032-95-6

2,3-Dibromo-6-fluorobenzylamine

Cat. No. B1410617
CAS RN: 1807032-95-6
M. Wt: 282.94 g/mol
InChI Key: QJAAHROBJSTJMX-UHFFFAOYSA-N
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Description

2,3-Dibromo-6-fluorobenzylamine is a chemical compound with the molecular formula C7H6Br2FN and a molecular weight of 282.94 g/mol . It has been of increasing interest in the fields of medicinal, pharmaceutical, and organic chemistry.


Synthesis Analysis

While specific synthesis methods for this compound were not found, a related study discusses the oxidative monofluorination of dibromodurene with lead dioxide (PbO2) in a mixture of hydrogen fluoride and pyridine . This could potentially provide insights into the synthesis of this compound.


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using quantum chemical calculations . Techniques such as Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectroscopy can be used to record and analyze the spectra of the compound .


Chemical Reactions Analysis

Although specific chemical reactions involving this compound were not found, a study on the bromination of alkenes provides insights into potential reactions . The study discusses the use of dibromine and dealkylation of aromatic ethers by boron tribromide .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 282.94 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Safety and Hazards

While specific safety data for 2,3-Dibromo-6-fluorobenzylamine was not found, it’s important to handle all chemical compounds with care. A related compound, 2,4-Difluorobenzylamine, is classified as harmful if swallowed and can cause skin and eye irritation .

properties

IUPAC Name

(2,3-dibromo-6-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2FN/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJAAHROBJSTJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CN)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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